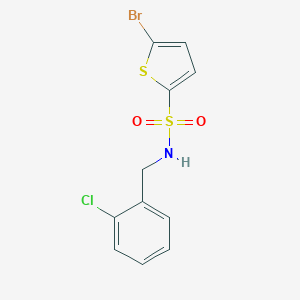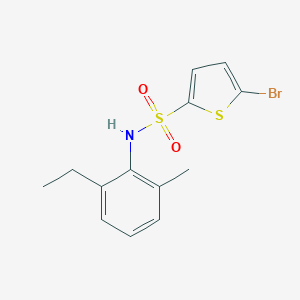![molecular formula C18H25NOS B296499 N-[2-(cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide](/img/structure/B296499.png)
N-[2-(cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide is an organic compound characterized by its unique structure, which includes a cyclohexene ring, an ethyl chain, a sulfanyl group, and a propanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the cyclohexene ring: This can be achieved through the hydrogenation of benzene or other aromatic compounds.
Attachment of the ethyl chain: This step involves the alkylation of the cyclohexene ring using ethyl halides under basic conditions.
Introduction of the sulfanyl group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using thiols and appropriate leaving groups.
Formation of the propanamide moiety: This final step involves the reaction of the intermediate compound with propanoyl chloride in the presence of a base to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethyl chain can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, sodium hydride as base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[2-(cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide involves its interaction with specific molecular targets. The sulfanyl group may interact with thiol-containing enzymes, while the amide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate enzyme activity and cellular pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(1-cyclohexen-1-yl)ethyl]-3-[(4-chlorophenyl)sulfanyl]propanamide
- N-[2-(1-cyclohexen-1-yl)ethyl]-3-[(4-methoxyphenyl)sulfanyl]propanamide
- N-[2-(1-cyclohexen-1-yl)ethyl]-3-[(4-nitrophenyl)sulfanyl]propanamide
Uniqueness
N-[2-(cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance lipophilicity and membrane permeability, potentially improving its efficacy in biological systems.
Eigenschaften
Molekularformel |
C18H25NOS |
|---|---|
Molekulargewicht |
303.5 g/mol |
IUPAC-Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide |
InChI |
InChI=1S/C18H25NOS/c1-15-7-9-17(10-8-15)21-14-12-18(20)19-13-11-16-5-3-2-4-6-16/h5,7-10H,2-4,6,11-14H2,1H3,(H,19,20) |
InChI-Schlüssel |
NQMMDRVEXNFHPU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SCCC(=O)NCCC2=CCCCC2 |
Kanonische SMILES |
CC1=CC=C(C=C1)SCCC(=O)NCCC2=CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-butyl-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296418.png)
![Ethyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B296422.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B296424.png)
![2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-ethoxyphenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B296428.png)
![N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B296429.png)

![2-[3-fluoro(methylsulfonyl)anilino]-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}acetamide](/img/structure/B296433.png)
![4-[methyl(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B296434.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-N-{2-[(2-furylmethyl)sulfanyl]ethyl}acetamide](/img/structure/B296435.png)

![N-cyclohexyl-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B296438.png)
![2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{2-[(2-METHYL-2-PROPANYL)SULFANYL]ETHYL}ACETAMIDE](/img/structure/B296440.png)
![2-{[(4-bromophenyl)sulfonyl]amino}-N-(sec-butyl)benzamide](/img/structure/B296442.png)
![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B296443.png)
